molecular formula C21H17BrN2O4S B2431148 Methyl 2-({7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate CAS No. 872208-77-0

Methyl 2-({7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate

Cat. No.: B2431148
CAS No.: 872208-77-0
M. Wt: 473.34
InChI Key: KHSHUCGZWMDRHM-UHFFFAOYSA-N
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Description

Methyl [(7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as bromine, methoxy, and thioacetate, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes:

    Formation of the chromeno[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromo and methoxy groups: Bromination and methoxylation reactions are carried out using bromine and methanol, respectively, under controlled conditions.

    Thioacetate formation: The final step involves the reaction of the intermediate with thioacetic acid or its derivatives to form the thioacetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl [(7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioacetate group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [(7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-({7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. For example, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-[(7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4S/c1-26-16-10-14(22)8-13-9-15-20(28-18(13)16)23-19(12-6-4-3-5-7-12)24-21(15)29-11-17(25)27-2/h3-8,10H,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSHUCGZWMDRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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